molecular formula C12H15NO3S B14910820 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid

Cat. No.: B14910820
M. Wt: 253.32 g/mol
InChI Key: RTNKZGNXBYBRLS-UHFFFAOYSA-N
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Description

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the cyclohexylcarbamoyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclohexylcarbamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the cyclohexylcarbamoyl and carboxylic acid groups, which can influence its solubility, reactivity, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

5-(cyclohexylcarbamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c14-11(13-8-4-2-1-3-5-8)9-6-7-10(17-9)12(15)16/h6-8H,1-5H2,(H,13,14)(H,15,16)

InChI Key

RTNKZGNXBYBRLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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